molecular formula C15H17NO4 B2745436 methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate CAS No. 132785-19-4

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate

Cat. No.: B2745436
CAS No.: 132785-19-4
M. Wt: 275.304
InChI Key: FCVRGPUDVVLQRT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phthalimide group attached to a methylpentanoate backbone

Scientific Research Applications

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the phthalimide ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phthalimide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar chemical properties.

    N-Substituted Phthalimides: Compounds where the phthalimide group is substituted with different functional groups.

    Methyl Esters of Amino Acids: Compounds with a similar ester linkage but different side chains.

Uniqueness

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate is unique due to its specific combination of a phthalimide group and a methylpentanoate backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9(2)8-12(15(19)20-3)16-13(17)10-6-4-5-7-11(10)14(16)18/h4-7,9,12H,8H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVRGPUDVVLQRT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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